(1R,3S)-3-fluorocyclopentanamine;hydrochloride
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Overview
Description
(1R,3S)-3-fluorocyclopentanamine;hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-fluorocyclopentanamine;hydrochloride typically involves the use of chiral sources and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method is favored for its high atom economy, mild reaction conditions, and high optical purity of the product.
Industrial Production Methods
For industrial production, the preparation method involves a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . This route is cost-effective due to the availability and affordability of raw materials. The process is designed to be scalable, ensuring stable quality and high optical purity suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-fluorocyclopentanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Commonly involves reducing agents to remove oxygen or add hydrogen to the molecule.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve halogenating agents like HCl or HBr, and nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,3S)-3-fluorocyclopentanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating conditions like rheumatoid arthritis and psoriasis
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,3S)-3-fluorocyclopentanamine;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-aminocyclopentanol hydrochloride: Used in similar applications but differs in its functional groups.
(1R,3S)-1-tert-butyl-1,3-dimethylcyclopentane: Shares structural similarities but has different substituents and reactivity
Uniqueness
(1R,3S)-3-fluorocyclopentanamine;hydrochloride is unique due to its fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic properties.
Properties
IUPAC Name |
(1R,3S)-3-fluorocyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFFVXDWLQQNEH-UYXJWNHNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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